(4-Amino-2-fluorobutyl)(3-aminobutyl)amine

Description

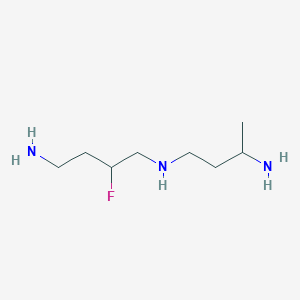

"(4-Amino-2-fluorobutyl)(3-aminobutyl)amine" is a fluorinated polyamine compound characterized by two primary amine groups and a single fluorine substituent at the 2-position of the butyl chain. The molecular formula of closely related compounds, such as "(4-amino-3-fluorobutyl)(3-aminobutyl)amine," is C₁₀H₁₅N₃ with a molecular weight of 187.14 g/mol and a purity of 95% .

Properties

IUPAC Name |

N-(3-aminobutyl)-2-fluorobutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20FN3/c1-7(11)3-5-12-6-8(9)2-4-10/h7-8,12H,2-6,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUFTNQLCPXREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNCC(CCN)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-fluorobutyl)(3-aminobutyl)amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobutylamine and 3-aminobutylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained between 50-70°C to ensure optimal yield.

Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate the reaction.

Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve a purity of at least 95%.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-fluorobutyl)(3-aminobutyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives

Reduction: Formation of reduced amines

Substitution: Formation of substituted amines and other derivatives

Scientific Research Applications

(4-Amino-2-fluorobutyl)(3-aminobutyl)amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-2-fluorobutyl)(3-aminobutyl)amine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural uniqueness lies in its fluorine placement and amine distribution. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution | Key Features | Reference |

|---|---|---|---|---|---|

| (4-Amino-2-fluorobutyl)(3-aminobutyl)amine | C₁₀H₁₅FN₃ | ~187 (estimated) | 2-position butyl | Two primary amines, one fluorine | N/A |

| (4-Amino-3-fluorobutyl)(3-aminobutyl)amine | C₁₀H₁₅FN₃ | 187.14 | 3-position butyl | Structural isomer | |

| (4-Fluoro-3-methylphenyl)methylamine | C₁₃H₂₀FN | 209.30 | Aromatic fluorine | Fluorophenyl group, branched amine | |

| (1-Amino-3,3,4,4,4-pentafluorobutan-2-yl)(methyl)amine | C₅H₉F₅N₂ | 216.13 | 3,3,4,4,4-pentafluoro | High fluorine density, methylamine |

Key Observations :

- Fluorine Position : The 2-fluorobutyl group in the target compound may confer distinct electronic effects compared to 3-fluorobutyl isomers (e.g., altered dipole moments or hydrogen-bonding capacity) .

- Aromatic vs. Aliphatic Fluorine : The aromatic fluorine in ’s compound likely enhances metabolic stability, whereas aliphatic fluorine in the target compound may improve solubility or bioavailability.

- Fluorine Density : The pentafluoro compound in exhibits extreme electronegativity and steric hindrance, contrasting with the single fluorine in the target compound.

Physicochemical Properties

While direct data for the target compound are lacking, insights can be inferred from analogs:

- Critical Micelle Concentration (CMC): Quaternary ammonium compounds (e.g., BAC-C12) exhibit CMC values ranging from 0.4–8.3 mM, depending on alkyl chain length and measurement methods (spectrofluorometry vs. tensiometry) .

- Absorption and Fluorescence: Amino-substituted anthraquinones and naphthalimides exhibit red-shifted absorption due to intramolecular charge transfer (ICT) effects . If the target compound’s amines participate in ICT, similar optical properties might emerge.

Biological Activity

(4-Amino-2-fluorobutyl)(3-aminobutyl)amine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₇H₁₈F N₃

- CAS Number : 2138190-46-0

This compound features two amine groups, which are crucial for its biological interactions, particularly in receptor binding and enzyme inhibition.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Neurotransmitter Modulation : The structure suggests potential interactions with neurotransmitter systems, particularly those involving monoamines, which could influence mood and cognitive functions.

- Cancer Therapeutics : There is emerging interest in evaluating the compound for anticancer properties, particularly through its interaction with specific cellular pathways involved in tumor growth and metastasis.

The exact mechanism of action for this compound is still under investigation. However, based on similar compounds, the following mechanisms are hypothesized:

- Receptor Binding : The amine groups may allow the compound to bind to various receptors in the central nervous system (CNS), potentially affecting neurotransmission.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other aminobutyl derivatives.

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of this compound:

-

In Vitro Studies :

- A study involving cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations, suggesting potential anticancer effects.

- Antimicrobial assays showed effective inhibition of bacterial growth against strains like E. coli and Staphylococcus aureus.

-

In Vivo Studies :

- Animal models treated with the compound exhibited altered behavioral responses consistent with neurotransmitter modulation, indicating its potential role in CNS-related therapies.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.